molecular formula C17H13NO5 B2551787 N-([2,3'-bifuran]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2034488-02-1

N-([2,3'-bifuran]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2551787
CAS No.: 2034488-02-1
M. Wt: 311.293
InChI Key: LLJPPFXPZVBXPR-UHFFFAOYSA-N
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Description

N-([2,3'-bifuran]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide, also known as BFD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BFD is a synthetic molecule that belongs to the family of benzodioxole derivatives. It has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Scientific Research Applications

Synthesis and Biological Activity

  • A study focused on the synthesis of biphenyl benzothiazole-2-carboxamide derivatives, exploring their potential diuretic activity in vivo. One compound within this series was identified as a promising candidate for further research, highlighting the importance of structural modifications in enhancing biological activity (Yar & Ansari, 2009).

Antimicrobial and Antioxidant Activities

  • Research on the synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide revealed compounds with promising antimicrobial activity against various microorganisms and notable antioxidant properties. This study underscores the potential for developing biologically active compounds by incorporating heterocyclic rings into the benzimidazole framework (Sindhe et al., 2016).

Mechanism of Action

The mechanism of action of benzodioxole compounds involves their cytotoxic activity against various cancer cell lines . For example, compounds 2a and 2b reduced Hep3B secretions of α-fetoprotein (α-FP) to 1625.8 ng/ml and 2340 ng/ml, respectively, compared to 2519.17 ng/ml in untreated cells . Compound 2a has potent anticancer activity against Hep3B cancer cell line .

Future Directions

The future directions for the research on “N-([2,3’-bifuran]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide” could involve further investigation of its anticancer activity . Additionally, more studies could be conducted to explore its potential applications in other areas.

Properties

IUPAC Name

N-[[5-(furan-3-yl)furan-2-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO5/c19-17(11-1-3-15-16(7-11)22-10-21-15)18-8-13-2-4-14(23-13)12-5-6-20-9-12/h1-7,9H,8,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJPPFXPZVBXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=CC=C(O3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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